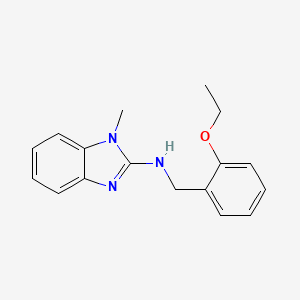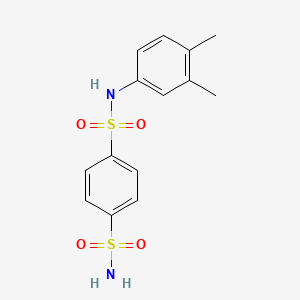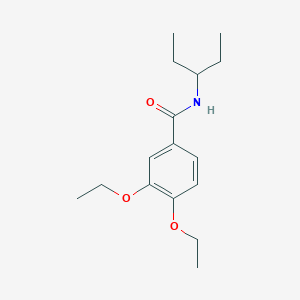
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea (DMPTU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMPTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it has been proposed that it acts through the modulation of various signaling pathways. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been shown to inhibit the activation of extracellular signal-regulated kinase (ERK), a signaling pathway that is involved in cell proliferation and survival. Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been found to induce apoptosis in tumor cells, which could be due to its ability to activate caspase-3 and downregulate anti-apoptotic proteins.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to inhibit the proliferation of tumor cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has several advantages for lab experiments, including its high purity and good yields. It is also relatively stable and easy to handle. However, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has some limitations, including its low solubility in water, which could make it difficult to use in certain experiments. Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One area of interest is the development of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and toxicity of N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in vivo, which could pave the way for its clinical use.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea can be synthesized through various methods, including the reaction of 2,4-dimethoxyphenyl isothiocyanate with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dimethoxyaniline with thiophosgene followed by the reaction with 1-methyl-1H-pyrazol-3-amine in the presence of a base. These methods have been optimized to yield high purity N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea with good yields.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB) in macrophages, which could be beneficial in the treatment of inflammatory diseases. N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been found to inhibit the growth of various tumor cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1-methylpyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-7-6-12(16-17)15-13(20)14-10-5-4-9(18-2)8-11(10)19-3/h4-8H,1-3H3,(H2,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCLRBXOHFYSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)



acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)


![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)



